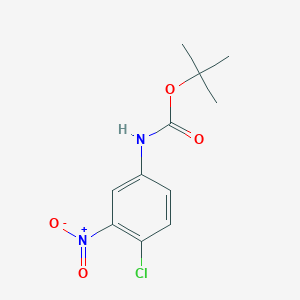![molecular formula C9H12BrClN2 B2387332 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl CAS No. 2055841-03-5](/img/structure/B2387332.png)
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride is a chemical compound with the molecular formula C9H12BrClN2 and a molecular weight of 263.56 g/mol . This compound is part of the diazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzodiazepine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The process is optimized for yield and purity to meet the requirements for research and potential therapeutic applications .
化学反応の分析
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazepines, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting central nervous system disorders.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors in the central nervous system, where the compound can modulate neurotransmitter activity. The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound .
類似化合物との比較
Similar Compounds
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: Another brominated diazepine derivative with different biological properties.
7-Bromo-1,2,3,4-tetrahydro-1H-benzo[b]azepine: A structurally similar compound with variations in the ring structure and bromination pattern.
Uniqueness
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine hydrochloride is unique due to its specific bromination pattern and the presence of the diazepine ring. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
特性
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11-12H,3-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNHDNVKWKQYEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2387251.png)

![3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2387256.png)



![N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387263.png)



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2387268.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)
